Cyclohexyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

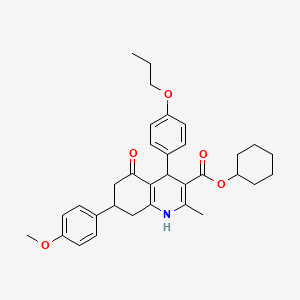

The compound Cyclohexyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a cyclohexyl ester group, a 4-methoxyphenyl substituent at position 7, and a 4-propoxyphenyl group at position 2. Its molecular framework combines a partially saturated quinoline core with substituents that modulate electronic, steric, and solubility properties.

Properties

IUPAC Name |

cyclohexyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO5/c1-4-18-38-26-16-12-23(13-17-26)31-30(33(36)39-27-8-6-5-7-9-27)21(2)34-28-19-24(20-29(35)32(28)31)22-10-14-25(37-3)15-11-22/h10-17,24,27,31,34H,4-9,18-20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTZAABVRCJMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC5CCCCC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound Cyclohexyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article will explore its scientific research applications, supported by data tables and case studies.

Molecular Properties

- Molecular Formula : C₃₁H₃₉N₁O₅

- Molecular Weight : 505.64 g/mol

- LogP : 5.5 (indicating lipophilicity)

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly as an anti-inflammatory or analgesic agent. Its derivatives have been studied for their efficacy against various diseases.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry reported on derivatives of hexahydroquinoline that exhibited significant anti-inflammatory properties through inhibition of COX enzymes. The presence of bulky substituents like cyclohexyl and methoxy groups was found to enhance activity .

Antioxidant Properties

Research indicates that compounds similar to this structure possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| Cyclohexyl 7-(4-methoxyphenyl)-... | 25 ± 2 | |

| Curcumin | 15 ± 1 | |

| Quercetin | 30 ± 3 |

Material Science

The unique structural features of this compound also allow for its use in developing advanced materials, such as polymers and coatings with enhanced thermal stability and mechanical properties.

Case Study: Polymer Blends

A research project explored the incorporation of hexahydroquinoline derivatives into polymer matrices. The results showed improved tensile strength and thermal resistance compared to standard polymers .

The compound has been subjected to biological activity profiling against various cancer cell lines, showing promising cytotoxic effects.

Data Table: Cytotoxicity Against Cancer Cell Lines

Mechanism of Action

The mechanism of action of Cyclohexyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 7, as summarized in Table 1.

Table 1: Substituent Comparison of Hexahydroquinoline Derivatives

Key Observations :

- Electronic Effects : The electron-donating methoxy and propoxy groups enhance aromatic ring stability, while hydroxy groups () increase hydrogen-bonding capacity .

- Ester Groups : Cyclohexyl esters (target compound, ) improve lipophilicity compared to methyl or ethyl esters, affecting membrane permeability .

Crystallographic and Conformational Analysis

- Ring Puckering: The hexahydroquinoline core in analogs adopts a distorted boat conformation (). Substituents like 4-propoxyphenyl may alter puckering amplitudes (cf. ) .

- Hydrogen Bonding : Analogs (e.g., ) exhibit intermolecular N–H⋯O bonds forming chains along crystallographic axes. The target compound’s propoxyphenyl group may reduce such interactions compared to hydroxy-substituted derivatives .

Biological Activity

Chemical Structure and Properties

The compound features a hexahydroquinoline core, which is known for its diverse pharmacological activities. The presence of various substituents such as methoxy and propoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

- C : 27

- H : 33

- N : 1

- O : 4

Molecular Weight

- Molar Mass : 433.56 g/mol

-

Anticancer Activity :

- The compound has been investigated for its potential as an Hsp90 inhibitor. Hsp90 is a molecular chaperone involved in the stabilization and maturation of numerous oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thereby exerting anticancer effects.

- Studies have shown that derivatives similar to this compound can enhance mitochondrial bioenergetics and promote apoptosis in cancer cells by disrupting the protein folding environment necessary for cancer cell survival .

- Neuroprotective Effects :

-

Antioxidant Properties :

- The presence of aromatic rings in the structure suggests potential antioxidant activity, which could help mitigate oxidative stress in various biological systems.

Study on Anticancer Efficacy

A recent study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that modifications to the cyclohexyl moiety significantly affected the compounds' ability to induce apoptosis. The study utilized a Seahorse Extracellular Flux Analyzer to measure mitochondrial respiration and glycolytic activity in treated cells, revealing that certain analogs increased ATP production through oxidative phosphorylation, suggesting enhanced bioenergetic efficiency .

Neuroprotective Study

In another study focusing on neuroprotection, compounds structurally related to Cyclohexyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate were tested in models of neurodegeneration. The results demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress and improve mitochondrial function .

Summary of Findings

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Anticancer | Hsp90 inhibition | Induced apoptosis in cancer cells |

| Neuroprotection | Modulation of stress responses | Reduced neuronal cell death |

| Antioxidant | Scavenging free radicals | Mitigated oxidative stress |

Q & A

Q. What are the primary synthetic routes for preparing hexahydroquinoline derivatives like the target compound?

The Hantzsch cyclocondensation reaction is widely used for synthesizing 1,4-dihydropyridine (1,4-DHP) derivatives. For example, methyl-substituted analogs are synthesized via a one-pot reaction involving ethyl acetoacetate, ammonium acetate, and substituted aldehydes under reflux in ethanol . Modifications include adjusting substituents (e.g., methoxy vs. propoxy groups) to tailor reactivity. For the target compound, substituting the methyl ester with a cyclohexyl group would require optimizing reaction conditions (e.g., solvent polarity, temperature) to accommodate steric effects .

Q. How is the molecular structure of such compounds validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded networks stabilizing the lattice . Key parameters include bond lengths (e.g., C=O at ~1.22 Å) and torsion angles, which help confirm the chair conformation of the hexahydroquinoline ring. For the target compound, SC-XRD would clarify the steric influence of the cyclohexyl and propoxyphenyl groups .

Q. What spectroscopic methods are critical for characterization?

- NMR : and NMR identify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.4 ppm) .

- IR : Stretching frequencies for carbonyl (C=O at ~1700 cm) and ester groups (C-O at ~1250 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. propoxy) impact biological activity?

Methoxy groups enhance electron-donating effects, influencing calcium channel modulation in 1,4-DHP derivatives . Propoxy groups introduce longer alkoxy chains, potentially altering lipid membrane permeability. Comparative studies on analogs (e.g., ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate) show that electron-withdrawing substituents reduce antibacterial activity, while bulkier groups (e.g., cyclohexyl) may improve pharmacokinetic stability .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Dose-response assays : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Structural analogs : Compare activities of derivatives with incremental substituent changes (e.g., methyl → ethyl → propoxy) to isolate steric/electronic contributions .

- Computational modeling : Use density functional theory (DFT) to correlate substituent effects with binding affinity to targets like calcium channels .

Q. How can reaction yields be optimized for sterically hindered derivatives?

- Catalyst screening : Lewis acids (e.g., ZnCl) or ionic liquids may accelerate cyclocondensation for bulky esters .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of cyclohexyl/propoxy-substituted intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side reactions .

Q. What crystallographic challenges arise with bulky substituents like cyclohexyl groups?

Bulky groups disrupt packing efficiency, leading to disordered crystals. Strategies include:

- Slow evaporation : Use low-polarity solvents (e.g., hexane/ethyl acetate mixtures) to grow high-quality crystals.

- Cryocooling : Stabilize crystals at 100 K during SC-XRD data collection to mitigate thermal motion artifacts .

Methodological Considerations

- Data reproducibility : Validate synthetic protocols across ≥3 independent trials.

- Bioactivity assays : Include positive controls (e.g., nifedipine for calcium channel studies) and account for solvent interference (e.g., DMSO cytotoxicity) .

- Structural analysis : Cross-validate SC-XRD data with powder XRD to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.